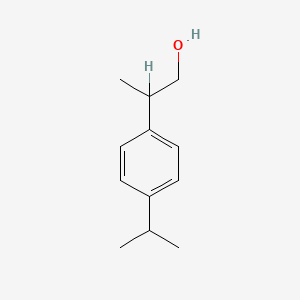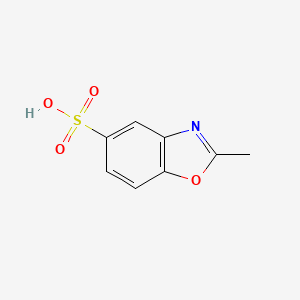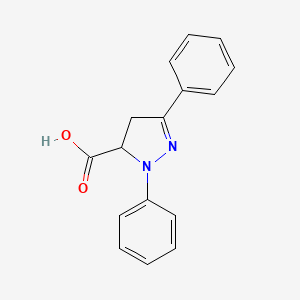
Benzenesulfonic acid, 2-methyl-, dihydrate
Übersicht
Beschreibung
Benzenesulfonic acid, 2-methyl-, dihydrate is an organosulfur compound with the molecular formula C7H12O5S. It is a crystalline solid commonly used in various fields of research and industry. This compound is a derivative of benzenesulfonic acid, where a methyl group is attached to the benzene ring, and it exists in a dihydrate form, meaning it includes two molecules of water in its crystalline structure.
Wirkmechanismus
Target of Action
It is known that sulfonic acids, in general, can interact with various biological molecules due to their strong acidity and ability to form salts .
Mode of Action
It is known that benzenesulfonic acids can undergo reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .
Biochemical Pathways
Sulfonic acids are known to participate in a variety of biochemical reactions, including the formation of sulfonamides and esters .
Pharmacokinetics
It is known that the solubility of a compound in water and other solvents can impact its bioavailability .
Result of Action
It is known that the compound is a crystalline esterase inhibitor that belongs to the class of 6-carboxylic acid . It is used for the treatment of restenosis, which may be due to its ability to inhibit esterases in vascular smooth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methylbenzenesulfonic Acid Dihydrate. For instance, the sulfonation of benzenesulfonic acids is reversed above 220 °C .
Biochemische Analyse
Biochemical Properties
Benzenesulfonic acid, 2-methyl-, dihydrate has been found to play a role in biochemical reactions. For instance, various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE), a serine proteinase . The compound shows moderate inhibitory activity against hNE .
Cellular Effects
For example, changes in intra- and extra-cellular zinc and copper concentrations have been linked to important downstream events, especially in nervous signal transduction .
Metabolic Pathways
It’s known that drug metabolic reactions are divided into two classes i.e., phase I and phase II metabolic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, 2-methyl-, dihydrate is typically synthesized through the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the methyl group on the benzene ring by the sulfonic acid group. The general reaction is as follows:
C7H8+H2SO4→C7H7SO3H+H2O
The product is then crystallized to obtain the dihydrate form .
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where toluene is mixed with fuming sulfuric acid (oleum). The reaction is controlled at specific temperatures to ensure complete sulfonation. The resulting product is then purified and crystallized to obtain this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group is oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding sulfonic acid derivatives with reduced functional groups.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced sulfonic acid derivatives.
Substitution: Nitrobenzenesulfonic acid, halobenzenesulfonic acid, and alkylbenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-methyl-, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl chlorides.
Biology: Employed in the study of enzyme inhibition and protein modification due to its strong acidic nature.
Medicine: Utilized in the formulation of pharmaceutical drugs as a counterion to improve the solubility and stability of active ingredients.
Industry: Acts as a surfactant in detergents and cleaning agents, and as a catalyst in various chemical processes
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: The parent compound without the methyl group.
p-Toluenesulfonic acid: Similar structure but with the sulfonic acid group in the para position relative to the methyl group.
Sulfanilic acid: Contains an amino group instead of a methyl group.
Uniqueness: Benzenesulfonic acid, 2-methyl-, dihydrate is unique due to the presence of both a methyl group and a sulfonic acid group on the benzene ring, which imparts distinct chemical properties. The dihydrate form also influences its solubility and reactivity compared to its anhydrous counterparts .
Eigenschaften
IUPAC Name |
2-methylbenzenesulfonic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.2H2O/c1-6-4-2-3-5-7(6)11(8,9)10;;/h2-5H,1H3,(H,8,9,10);2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMUCUFPXSOGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500417 | |
| Record name | 2-Methylbenzene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68066-37-5 | |
| Record name | 2-Methylbenzene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B3055871.png)
![2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B3055874.png)
![Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate](/img/structure/B3055875.png)



![3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3055880.png)


![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)
![9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-](/img/structure/B3055886.png)



